Methyl 3-bromo-4-hydroxy-5-nitrobenzoate
Overview
Description
“Methyl 3-bromo-4-hydroxy-5-nitrobenzoate” is a chemical compound with the molecular formula C8H6BrNO5 . It is a specialty product used in proteomics research applications .
Molecular Structure Analysis
The molecular structure of “Methyl 3-bromo-4-hydroxy-5-nitrobenzoate” contains a total of 21 bonds, including 15 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, 1 aromatic nitro group, and 1 aromatic hydroxyl .Scientific Research Applications
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Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols
- Application: These derivatives have shown potential in drug development due to their biological activities, such as antioxidant, anticancer, anti-diabetic, and anti-inflammatory activity .
- Method: A series of new methylated and acetylated bromophenol derivatives were synthesized from easily available materials using simple operation procedures .
- Results: The compounds ameliorated H2O2-induced oxidative damage and ROS generation in HaCaT keratinocytes .
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Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate
- Application: This compound is used in the synthesis of Gefitinib, a potent and selective ATP-competitive inhibitor of EGFR and HER-2 kinases .
- Method: The process starts with alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions .
- Results: This novel synthetic route produced overall yields as high as 37.4% .
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Methyl 3-bromo-5-nitrobenzoate : This compound is a chemical with the molecular formula C8H6BrNO4 . It contains 21 bonds in total, including 15 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), 1 nitro group (aromatic), and 1 aromatic hydroxyl .
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Methyl 3-Hydroxy-4-nitrobenzoate : This is a related compound with the molecular formula C8H7NO5 . It’s used in various research applications .
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Nitro Compounds : Nitro compounds, including polynitro compounds, are often used in explosives . While “Methyl 3-bromo-4-hydroxy-5-nitrobenzoate” is not specifically mentioned, it’s possible that it or its derivatives could have similar applications due to the presence of the nitro group .
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Methyl 3-bromo-5-nitrobenzoate : This compound is a chemical with the molecular formula C8H6BrNO4 . It contains 21 bonds in total, including 15 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), 1 nitro group (aromatic), and 1 aromatic hydroxyl .
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Methyl 3-Hydroxy-4-nitrobenzoate : This is a related compound with the molecular formula C8H7NO5 . It’s used in various research applications .
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Nitro Compounds : Nitro compounds, including polynitro compounds, are often used in explosives . While “Methyl 3-bromo-4-hydroxy-5-nitrobenzoate” is not specifically mentioned, it’s possible that it or its derivatives could have similar applications due to the presence of the nitro group .
Safety And Hazards
“Methyl 3-bromo-4-hydroxy-5-nitrobenzoate” is classified as Acute Toxicity (Dermal) Category 4, Acute Toxicity (Inhalation) Category 4, Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3, Acute Toxicity (Oral) Category 4, Skin Corrosion/Irritation Category 2, Serious Eye Damage/Eye Irritation Category 2 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .
properties
IUPAC Name |
methyl 3-bromo-4-hydroxy-5-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO5/c1-15-8(12)4-2-5(9)7(11)6(3-4)10(13)14/h2-3,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNQBMGIVJNPJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Br)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30566568 | |
Record name | Methyl 3-bromo-4-hydroxy-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30566568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-4-hydroxy-5-nitrobenzoate | |
CAS RN |
40258-72-8 | |
Record name | Methyl 3-bromo-4-hydroxy-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30566568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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